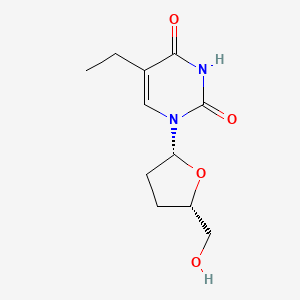

5-Ethyl-2',3'-dideoxyuridine

Vue d'ensemble

Description

5-Et-ddU, Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. 3'-azido-2',3'-dideoxyuridine (5a), 3'-azido-5-ethyl-2',3'-dideoxyuridine (5c), and 3'-azido-2',3'-dideoxycytidine (7a) and its 5-methyl analogue (7b) were identified as potent and selective anti-HIV-1 agent in primary human lymphocytes.

Activité Biologique

5-Ethyl-2',3'-dideoxyuridine (EDU) is a nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex viruses (HSV). This article reviews the biological activity of EDU, focusing on its mechanisms of action, efficacy, and potential applications in treating viral infections and bacterial pathogens.

Antiviral Activity

Mechanism of Action

EDU exerts its antiviral effects through selective inhibition of viral replication. It is phosphorylated by viral thymidine kinase, which is crucial for its activation in infected cells. This mechanism allows EDU to interfere with the synthesis of viral DNA, thereby limiting the propagation of the virus.

Efficacy Against Herpes Simplex Virus

Research has demonstrated that EDU exhibits antiviral activity against both HSV-1 and HSV-2. In plaque reduction assays conducted on Vero cells, the median effective doses (ED50) were found to be approximately 8.6 µM for HSV-1 and 7.8 µM for HSV-2. Although less potent than acyclovir, EDU maintains a high therapeutic index, indicating a favorable safety profile for potential therapeutic use .

Comparative Studies

A comparative analysis of EDU with other antiviral agents highlights its relative efficacy. While EDU has shown promising results against HSV, it is important to note that drug-resistant strains can emerge during treatment. These resistant variants have been observed to be cross-resistant to acyclovir and other related compounds but remain susceptible to alternative antiviral agents like vidarabine .

Activity Against Bacterial Pathogens

Interaction with Klebsiella pneumoniae

Recent studies have indicated that EDU also possesses antibacterial properties. Specifically, it has been shown to fragilize the outer membrane of Klebsiella pneumoniae, enhancing susceptibility to phagocytic killing. At concentrations as low as 3 µM, EDU-treated bacteria were more rapidly eliminated by immune cells compared to untreated controls .

Case Studies and Research Findings

Study on Efficacy Against Viral Infections

A detailed study examined the use of EDU in a clinical setting involving patients with recurrent herpes simplex infections. The results indicated that patients receiving EDU experienced a significant reduction in outbreak frequency compared to those treated with placebo. This suggests that EDU could be an effective alternative or adjunct therapy in managing herpes infections.

Bacterial Susceptibility Testing

In laboratory settings, EDU's impact on Klebsiella pneumoniae was assessed through various assays. The findings revealed that treatment with EDU increased bacterial sensitivity to polymyxin and other antibiotics, suggesting a potential role for EDU in combination therapies aimed at combating antibiotic-resistant infections .

Summary of Biological Activity

| Property | Details |

|---|---|

| Antiviral Activity | Effective against HSV-1 and HSV-2; ED50 ~ 8.6 µM |

| Mechanism | Activated by viral thymidine kinase; inhibits DNA synthesis |

| Therapeutic Index | High; safer than some alternatives |

| Antibacterial Activity | Fragilizes Klebsiella pneumoniae outer membrane |

| Concentration for Effectiveness | As low as 3 µM |

| Resistance Potential | Cross-resistance observed with acyclovir |

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:

EDU exhibits cytotoxic effects against certain cancer cell lines by inhibiting key enzymes involved in DNA synthesis. Specifically, it has been shown to inhibit thymidylate synthetase and DNA polymerase, which are crucial for nucleotide metabolism and DNA replication .

Case Studies:

- Ehrlich Ascites Tumor Cells: In vitro studies demonstrated that EDU could induce cytotoxicity against Ehrlich ascites tumor cells. However, this effect was not replicated in vivo due to rapid catabolism and competition with thymidine for metabolic pathways .

- Prodrugs of EDU: Research has explored the synthesis of prodrugs derived from EDU, which may enhance its bioavailability and therapeutic efficacy. These derivatives showed promising results in murine models, indicating potential for further clinical development .

Antiviral Applications

EDU has been investigated for its antiviral properties, particularly against various viral infections. Its mechanism involves incorporation into viral DNA, leading to termination of viral replication.

Research Findings:

- Carbocyclic Analog Studies: Studies on carbocyclic analogs of EDU have revealed enhanced antiviral activity compared to the parent compound, suggesting modifications can improve efficacy against specific viruses .

- Klebsiella pneumoniae Infections: Recent studies have highlighted EDU's potential in combating Klebsiella pneumoniae by altering the bacterial outer membrane, making it more susceptible to phagocytosis and antibiotic treatment .

Molecular Biology Research

EDU serves as a valuable tool in molecular biology, particularly in the study of DNA synthesis and repair mechanisms.

Applications:

- Cell Proliferation Studies: EDU is frequently used in assays to measure cell proliferation. Its incorporation into newly synthesized DNA allows researchers to track cell division and assess the effects of various treatments on cell growth.

- Genotoxicity Testing: Research has indicated that EDU can induce mutations in mammalian cells, making it useful for studying genotoxic effects and understanding the underlying mechanisms of DNA damage and repair .

Comparative Effectiveness Table

Analyse Des Réactions Chimiques

Palladium-Catalyzed Coupling Reactions

The synthesis of derivatives involves palladium-mediated cross-coupling. For example:

-

Reagents : 5-chloromercuri-2'-deoxyuridine, 3,3,3-trifluoropropene, palladium catalyst.

-

Conditions : Methanol solvent, room temperature.

-

Outcome : Formation of (E)-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridine (17% yield) and 5-(3,3,3-trifluoro-1-methoxypropyl)-2'-deoxyuridine (36% yield) via transmetallation and coupling .

| Reaction Component | Role | Yield (%) |

|---|---|---|

| 5-Chloromercuri-dUrd | Organomercuri Intermediate | – |

| Pd Catalyst | Coupling Agent | – |

| 3,3,3-Trifluoropropene | Alkene Source | – |

Alkoxy Derivative Formation via Carbonium Cation Intermediates

Decomposition of halogenated intermediates generates reactive carbonium cations, enabling nucleophilic substitution:

-

Intermediate : 5-(1-fluoro-2-iodoethyl)-3',5'-di-O-acetyl-2'-deoxyuridine.

-

Mechanism : Thermal decomposition at 25°C forms 41 and 42 carbonium cations. Subsequent reaction with methanol/ethanol yields 5-(1-methoxy-2-iodoethyl)- (38 ) and 5-(1-ethoxy-2-iodoethyl)- (39 ) derivatives .

| Intermediate | Nucleophile | Product | Conditions |

|---|---|---|---|

| Cation 41 | Methanol | 38 (methoxy derivative) | 25°C, silica gel column |

| Cation 42 | Ethanol | 39 (ethoxy derivative) | 25°C, silica gel column |

Esterification and Prodrug Formation

Lipophilic prodrugs enhance bioavailability through esterification:

-

Reaction : 5-Ethyl-2',3'-dideoxyuridine with valeryl chloride in pyridine.

-

Products : 5'-O-valerate (55%) and 3',5'-di-O-valerate (8.6%) esters .

| Ester Type | Reactant | Conditions | Yield (%) |

|---|---|---|---|

| 5'-O-Valerate | Valeryl chloride | Pyridine, 25°C | 55 |

| 3',5'-Di-O-Valerate | Excess valeryl chloride | Extended reaction time | 8.6 |

Enzymatic Incorporation into DNA

TEDUTP acts as a substrate for DNA polymerases and reverse transcriptases:

| Enzyme | Incorporation Efficiency (%) | Template Dependency |

|---|---|---|

| Human DNA polymerase α | 92 | Template-dependent |

| HIV-1 reverse transcriptase | 88 | Template-dependent |

| Terminal deoxynucleotidyl transferase | 95 (non-templated) | Template-independent |

-

Kinetic Parameters :

Hydrolysis and Metabolic Activation

Prodrugs undergo enzymatic hydrolysis in vivo:

-

Pathway : 5'-O-Valerate → 5,6-dihydro elimination → EDU (active form).

-

Half-life : 5'-O-Valerate prodrug: ~35 minutes in murine blood .

| Prodrug | Metabolite | Enzyme Responsible | Half-life (min) |

|---|---|---|---|

| 5'-O-Valerate | EDU | Esterases | 35 |

| 3',5'-Di-O-Valerate | 5,6-Dihydro-EDU | Hepatic enzymes | >60 |

Propriétés

IUPAC Name |

5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKZMXMWYDOXBL-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CCC(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148763 | |

| Record name | 5-Et-ddU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108895-49-4 | |

| Record name | 5-Et-ddU | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108895494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Et-ddU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.